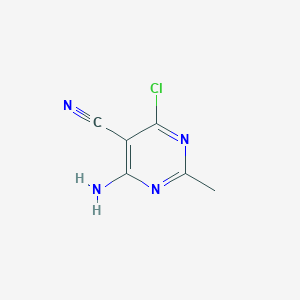

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Description

Core Pyrimidine Scaffold and Substituent Positioning

The molecular architecture of 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile centers on a pyrimidine ring, a six-membered heterocyclic system with nitrogen atoms at positions 1 and 3. The substituents are strategically positioned to influence electronic and steric properties:

- Position 2 : A methyl group (-CH₃) introduces steric bulk while exerting a weak electron-donating inductive effect.

- Position 4 : An amino group (-NH₂) acts as a strong electron donor through resonance, activating the ring for electrophilic substitution.

- Position 5 : A nitrile group (-C≡N) provides strong electron-withdrawing character, polarizing adjacent bonds.

- Position 6 : A chloro group (-Cl) serves as an electron-withdrawing substituent, further directing reactivity.

The molecular formula, C₆H₅ClN₄ , and SMILES string CC1=NC(=C(C(=N1)Cl)C#N)N , confirm this substitution pattern. X-ray crystallography of analogous pyrimidine derivatives reveals bond lengths of 1.33–1.37 Å for C-N bonds in the ring and 1.15 Å for the nitrile triple bond.

| Position | Substituent | Electronic Effect | Bond Length (Å) |

|---|---|---|---|

| 2 | Methyl | Weak donating (+I) | 1.46 (C-CH₃) |

| 4 | Amino | Strong donating (+M) | 1.35 (C-NH₂) |

| 5 | Nitrile | Strong withdrawing (-I) | 1.15 (C≡N) |

| 6 | Chloro | Withdrawing (-I) | 1.73 (C-Cl) |

Propriétés

IUPAC Name |

4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-5(7)4(2-8)6(9)11-3/h1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKHTMVNHANHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Detailed Preparation Methods

Preparation via 2-Methyl-4,6-dichloropyrimidine Intermediates

One well-documented method uses 2-methyl-4,6-dichloropyrimidine as a key starting material, which undergoes selective amination and cyanation to yield 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile.

Stepwise Process:

Step 1: Amination at the 4-position

2-Methyl-4,6-dichloropyrimidine is reacted with ammonia or an amine source to substitute the chlorine at the 4-position with an amino group, forming 4-amino-6-chloro-2-methylpyrimidine.Step 2: Introduction of the Carbonitrile Group at the 5-position

The carbonitrile group is introduced via nucleophilic substitution or condensation involving suitable nitrile precursors or via functional group transformation on intermediates bearing formyl or alkoxy substituents at the 5-position.Reaction Conditions:

The amination is typically carried out under controlled temperature ranges (50–400 °C, preferably 180–350 °C) with catalysts such as Lewis acids (e.g., aluminum oxide) to promote substitution efficiency and selectivity. Ammonia is used in excess (10–300 equivalents) to drive the reaction forward.Catalysts:

Lewis or Bronsted acids, particularly oxidic compounds of groups IV A and III B elements, enhance the amination step.

This method is supported by the synthesis of related pyrimidine derivatives and has been optimized for yield and purity in industrial patent literature.

Preparation via β-Alkoxypropionitrile Intermediates and Amidines

An alternative synthetic route employs β-alkoxypropionitriles as starting materials, which are converted into 5-alkoxymethylpyrimidines through condensation with acetamidine, followed by further functionalization.

Key Steps:

Formation of α-formyl-β-alkoxypropionitrile:

β-Alkoxypropionitrile is converted into its alkali metal enolate and then condensed with C1-C6 alkyl formates or carbon monoxide under alkoxide catalysis.Alkylation to Enol Ether:

The intermediate α-formyl-β-alkoxypropionitrile is alkylated (e.g., using dimethyl sulfate) to form enol ethers.Cyclization with Acetamidine:

Condensation with acetamidine leads to 5-alkoxymethylpyrimidine derivatives, which can be further transformed to the target compound by substitution and deprotection steps.Advantages:

This method allows for flexible introduction of substituents and is supported by literature detailing the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidines, closely related to the target compound.

Comparative Data Table of Preparation Methods

| Aspect | Method 1: Dichloropyrimidine Route | Method 2: β-Alkoxypropionitrile Route |

|---|---|---|

| Starting Materials | 2-Methyl-4,6-dichloropyrimidine, ammonia | β-Alkoxypropionitriles, acetamidine |

| Key Reaction Steps | Amination at 4-position, cyanation at 5-position | Enolate formation, alkylation, condensation with amidine |

| Catalysts | Lewis acids (e.g., Al2O3), Bronsted acids | Alkali metal alkoxides |

| Temperature Range | 50–400 °C (optimal 180–350 °C) | Moderate conditions under alkoxide catalysis |

| Ammonia Equivalents | 10–300 equivalents | Not applicable |

| Reaction Yield | High, optimized in patents | Moderate to high, depending on alkylation efficiency |

| Selectivity | High for 4-amino substitution | Good, but requires careful control of alkylation and cyclization |

| Industrial Applicability | Established, scalable | More suited for specialized syntheses |

Research Findings and Notes

The use of 2-methyl-4,6-dichloropyrimidine as a precursor is well-established for preparing various 4-amino-6-chloro substituted pyrimidines, including the target compound, by selective substitution reactions.

The molar ratio of reactants, especially the amine to dichloropyrimidine, is critical for maximizing yield and minimizing side products. Ratios around 1:1 are preferred for balanced reactivity.

Oxalyl chloride is often used to convert carboxylic acid intermediates into acid chlorides in related pyrimidine synthesis, facilitating amide bond formation, although this is more relevant for derivatives than the direct preparation of this compound.

The β-alkoxypropionitrile method provides a versatile pathway to substituted pyrimidines, allowing for structural modifications at multiple positions, which can be leveraged for analog synthesis.

Temperature and catalyst choice significantly influence reaction rates and selectivity, with aluminum oxide catalysts providing efficient amination under controlled thermal conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with hydrogen peroxide can produce a hydroxyl derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified to create compounds with potential therapeutic effects.

Case Study : A study highlighted its role in synthesizing novel pyrimidine derivatives that exhibited significant anticancer activity against breast cancer cell lines (MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest.

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in plants and pests.

Case Study : Research demonstrated that derivatives of this compound showed effective herbicidal properties against certain weed species, suggesting its application in agrochemical formulations .

Synthetic Organic Chemistry

This compound serves as a key building block for synthesizing more complex organic molecules, particularly those containing heterocyclic structures.

Data Table: Synthesis Applications

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide (NaOMe) | 6-Amino-5-methylpyrimidine-4-carbonitrile |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 6-Chloro-5-methylpyrimidine-4-amine |

| Oxidation | Potassium permanganate (KMnO₄) | 6-Chloro-5-methylpyrimidine-4-carboxylic acid |

The compound's structural characteristics contribute to various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives exhibit activity against bacterial strains, indicating potential use in developing new antibiotics.

- Antiviral Activity : Some derivatives have been tested against viral infections, showing promising results in inhibiting viral replication.

Mécanisme D'action

The mechanism of action of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation or cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitriles are a versatile class of heterocyclic compounds with diverse pharmacological activities. Below is a detailed comparison of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile with structurally related analogs:

Table 1: Structural and Physical Properties

Key Comparison Points

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The chloro and cyano groups in the target compound enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions (e.g., amine replacements) . Electron-Donating Groups (EDGs): The amino group in position 4 enhances hydrogen-bonding capacity, critical for binding to biological targets like kinases . Methoxy groups (e.g., in CID 21784480) increase solubility but reduce ring reactivity compared to chloro .

Synthetic Methodologies: The target compound is synthesized via amine displacement of a methylsulfanyl group under reflux , whereas analogs like 4h and 5g require multi-step reactions involving aromatic aldehydes or cyclohexylamine . Microwave-assisted synthesis or ionic liquid catalysis (e.g., Choline chloride·ZnCl₂) is employed for analogs like pyrano[2,3-d]pyrimidines, improving yields and reducing reaction times .

Biological Activity: Anticancer Potential: Derivatives with 4-methoxyphenyl or thienyl substituents (e.g., 4g) show PI3K/AKT pathway inhibition, while the target compound’s chloro group may enhance DNA interaction .

Physicochemical Properties: Melting Points: Bulky substituents (e.g., phenyl in 4h) increase melting points (>200°C) due to enhanced crystallinity, whereas alkylamino groups (e.g., 5g) lower melting points (161°C) . Solubility: The target compound’s solubility in DMSO aligns with lipophilic analogs, while methoxy-substituted derivatives (e.g., CID 21784480) show improved aqueous solubility .

Activité Biologique

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₇H₈ClN₅

- Molecular Weight : 185.63 g/mol

- CAS Number : 39143-25-4

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. By binding to the active site of DHFR, this compound effectively blocks the enzyme's activity, leading to reduced cell proliferation in certain cancer types .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and leukemia cells. For instance, one study reported that derivatives of this compound showed promising results against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes critical in cancer metabolism and signaling pathways:

- Dihydrofolate Reductase (DHFR) : Inhibition leads to disruption in folate metabolism, essential for DNA synthesis.

- Phosphoinositide 3-Kinase (PI3K) : Selective inhibition has been observed, which is crucial for controlling cell growth and survival pathways .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. The following table summarizes key findings from recent studies:

| Compound Variant | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| Original Compound | DHFR | <10 | Highly potent inhibitor |

| Variant A | PI3K | 50 | Moderate potency |

| Variant B | HDAC6 | 30 | Selective inhibition |

These findings indicate that structural modifications can enhance the selectivity and potency of the compound against specific targets.

Case Studies

- Breast Cancer Study : A study evaluated the efficacy of this compound derivatives against MCF-7 breast cancer cells. The results showed that certain derivatives increased CASPASE 3/7 activity, indicating enhanced apoptotic effects .

- Leukemia Research : Another investigation focused on acute myeloid leukemia (AML) cells, where the compound demonstrated necrotic effects on FLT3-resistant cell lines while sparing normal cells, highlighting its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, refluxing 2-methylthiopyrimidine derivatives (e.g., 5a-c ) with amines (e.g., phenethylamine) in ethanol or water-DMSO mixtures (5:5 v/v) under thermal aqueous conditions yields target products . Optimization involves adjusting reaction time (e.g., overnight reflux), solvent polarity, and stoichiometric ratios of amines to thiopyrimidines. Acidification with dilute HCl precipitates the product, which is then recrystallized (ethanol preferred, yielding ~70%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Confirms NH₂ (3410–3329 cm⁻¹), CN (2212 cm⁻¹), and C=N (1640–1616 cm⁻¹) groups .

- ¹H/¹³C-NMR : Aromatic protons (δ 7.00–8.40 ppm), exchangeable NH₂ (δ 5.10–6.00 ppm), and methyl groups (δ 2.40–3.63 ppm) .

- Mass spectrometry : Fragmentation patterns (e.g., M⁺ at m/z 349.12 for 5k ) confirm molecular weight and stability .

- Elemental analysis : Validates purity (e.g., C: 65.24% vs. 65.10% observed for 5k ) .

Q. What are the solubility properties of this compound, and how do they influence purification strategies?

- Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO) but is sparingly soluble in ethanol/water mixtures. Recrystallization from ethanol (5 mL/g) is optimal for removing unreacted amines or thiopyrimidine precursors . Acidification during workup enhances precipitation efficiency .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions impact biological activity, and what design strategies are validated for SAR studies?

- Methodological Answer : Substitutions at the 2-position (e.g., cyclohexylamino vs. phenethylamino) and 6-position (e.g., 4-chlorophenyl vs. thienyl) modulate electronic and steric effects, altering binding affinity in biological targets. For example:

- 4-Amino-6-(4-chlorophenyl)-2-phenyl derivatives (e.g., 4h ) show enhanced stability (mp 222°C) and bioactivity due to electron-withdrawing Cl improving π-π stacking .

- Thienyl substituents (e.g., 4g ) introduce heterocyclic diversity, broadening interaction with enzymes like aldose reductase .

- SAR Strategy : Systematic replacement of substituents followed by enzymatic assays (e.g., IC₅₀ measurements) and docking studies .

Q. What mechanistic pathways explain contradictions in reaction yields for multi-step syntheses?

- Methodological Answer : Yield discrepancies arise from:

- Intermediate stability : Chlorinated intermediates (e.g., 6-chloro derivatives) may hydrolyze under prolonged reflux, reducing final product yield .

- Competitive side reactions : Thiomethyl groups in precursors (e.g., 5a-c ) can undergo oxidation to sulfoxides, diverting reaction pathways .

- Mitigation : Use anhydrous conditions, controlled heating (70–80°C), and scavengers (e.g., molecular sieves) to suppress side reactions .

Q. How can spectral data inconsistencies (e.g., NH₂ peak splitting in NMR) be resolved during structural elucidation?

- Methodological Answer : NH₂ protons often exhibit broad singlets due to exchange with DMSO-d₆ or moisture. Strategies include:

- Deuterium exchange : Adding D₂O to confirm exchangeable protons .

- Variable-temperature NMR : Cooling samples to –40°C slows proton exchange, resolving splitting patterns .

- HSQC/HMBC : Correlates NH₂ protons with adjacent carbons (e.g., C5 at δ 84–116 ppm) to confirm positioning .

Key Research Gaps and Recommendations

- Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

- Biological Screening : Prioritize derivatives with electron-deficient aryl groups (e.g., 4h ) for antidiabetic or anticancer assays .

- Computational Modeling : Use DFT to predict substituent effects on tautomerism and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.